2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
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Overview
Description
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the tetrahydroquinazoline moiety . The reaction conditions often include the use of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include various nitrofuran derivatives with different oxidation states.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted nitrofuran derivatives are formed.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antimicrobial agent, particularly against drug-resistant bacteria.
Industry: Could be used in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves the interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate, affecting key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antimicrobial agent.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its combination of a nitrofuran moiety with a tetrahydroquinazoline structure, which may confer distinct antimicrobial properties and mechanisms of action compared to other nitrofuran derivatives .
Properties
CAS No. |
61378-95-8 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C12H12N4O3/c13-11-7-3-1-2-4-8(7)14-12(15-11)9-5-6-10(19-9)16(17)18/h5-6H,1-4H2,(H2,13,14,15) |
InChI Key |
MTBKVWUNJYFCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N |
Origin of Product |
United States |
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